molecular formula C10H17N2OS B022107 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine CAS No. 78140-52-0

1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine

Cat. No.: B022107
CAS No.: 78140-52-0
M. Wt: 214.33 g/mol
InChI Key: MZPCWCPVLFYVIH-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine is a unique organic compound characterized by its pyrrolidine ring structure with hydroxy and isothiocyanatomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,5,5-tetramethylpyrrolidine.

    Isothiocyanatomethylation: The isothiocyanatomethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) is replaced by the isothiocyanate group using reagents like thiophosgene or potassium thiocyanate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines.

    Substitution: The isothiocyanatomethyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine exerts its effects involves:

    Molecular Targets: The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, potentially altering their function.

    Pathways: It may modulate biochemical pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

  • 1-Hydroxy-3-(methylthio)-2,2,5,5-tetramethylpyrrolidine
  • 1-Hydroxy-3-(chloromethyl)-2,2,5,5-tetramethylpyrrolidine

Uniqueness: 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine is unique due to its specific functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the isothiocyanate group, in particular, makes it a valuable compound for biochemical studies and potential therapeutic uses.

Properties

IUPAC Name

1-hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS/c1-9(2)5-8(6-11-7-14)10(3,4)12(9)13/h8,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWDXCSMXGMRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)CN=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405248
Record name ST50307181
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78140-52-0
Record name ST50307181
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine
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1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine
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1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine
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1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine
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1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine
Reactant of Route 6
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine

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